ELUGENT DETERGENT

Catalog No.
S1832530
CAS No.
132778-08-6
M.F
C11H16ClNO2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ELUGENT DETERGENT

CAS Number

132778-08-6

Product Name

ELUGENT DETERGENT

Molecular Formula

C11H16ClNO2

Molecular Weight

0

ELUGENT DETERGENT (CAS 132778-08-6) is a non-ionic alkyl polyglycoside surfactant composed primarily of a mixture of alkyl glucosides . Formulated as a 50% (w/v) aqueous solution with a defined hydrophilic-lipophilic balance (HLB) of 13.1, it is engineered for the non-denaturing solubilization of integral membrane proteins . From a procurement perspective, this compound serves as a highly scalable, ambient-stable liquid alternative to hygroscopic solid single-chain glucosides like n-octyl-β-D-glucopyranoside (OG), while simultaneously bypassing the UV-interference liabilities associated with aromatic detergents such as TRITON™ X-100 .

Substituting ELUGENT with generic non-ionic detergents or single-chain glucosides frequently compromises process efficiency and downstream analytical accuracy . TRITON™ X-100, a common baseline substitute, contains an aromatic ring that heavily interferes with standard UV-absorbance protein quantification (A280) . Conversely, while high-purity n-octyl-β-D-glucopyranoside (OG) offers excellent biochemical compatibility, its solid form necessitates desiccated storage and introduces significant cost and handling barriers for large-scale preparative workflows . Procuring ELUGENT bridges this gap by providing the non-denaturing micellar properties of alkyl glucosides in a freeze-tolerant, pre-dissolved liquid format, ensuring reproducible protein extraction without the cold-chain logistics or spectroscopic limitations of its common substitutes .

Elimination of UV-Absorbance Interference for Direct Quantification

Accurate protein quantification via UV spectroscopy at 260-280 nm is a standard requirement following membrane protein extraction. ELUGENT, being an alkyl polyglycoside mixture, lacks aromatic structures and remains optically transparent in the UV range . Conversely, TRITON™ X-100 contains a strongly absorbing aromatic ring that heavily masks the intrinsic absorbance of proteins, rendering direct A280 quantification impossible and necessitating complex, detergent-compatible secondary assays .

Evidence DimensionUV absorbance interference at 260-280 nm
Target Compound DataOptically transparent (no aromatic rings)
Comparator Or BaselineTRITON™ X-100 exhibits massive background absorbance at 280 nm
Quantified DifferenceEnables direct A280 quantification versus completely blocking the signal
ConditionsStandard spectrophotometric protein concentration measurement at 280 nm

Streamlines analytical workflows by allowing direct, real-time UV monitoring of protein fractions without the need for specialized detergent-compatible assay kits.

Functional Reconstitution into Proteoliposomes

The functional reconstitution of outer membrane proteins (OMPs) into liposomes requires a detergent that can be efficiently exchanged without denaturing the target. When reconstituting E. coli OMPs to evaluate the translocation activity of FhaC toward FhaB*, ELUGENT yielded proteoliposomes with the highest functional activity [1]. Direct comparisons demonstrated that this compound outperformed TRITON™ X-100, n-octyl-β-D-glucopyranoside (OG), and dodecyl maltoside (DDM) in preserving the active conformation of the secretion machinery [1].

Evidence DimensionFhaB* translocation activity in reconstituted OMP proteoliposomes
Target Compound DataYielded the highest functional translocation activity
Comparator Or BaselineTRITON™ X-100, OG, and DDM yielded inferior translocation rates
Quantified DifferenceMaximized functional reconstitution relative to three major detergent classes
ConditionsReconstitution of E. coli outer membrane proteins into Avanti polar lipid vesicles

Guarantees that extracted proteins remain functionally active for complex in vitro assays, justifying its selection over standard maltosides and glucosides.

Streamlined Mammalian Cell Lysis for High-Throughput Assays

In high-throughput turbidimetric assays such as Virtual Colony Counts (VCC), the lysis agent must rapidly disrupt host cells without introducing mechanical artifacts. ELUGENT achieves efficient lysis of HeLa and RAW264.7 cells at 0.5% (v/v) without causing host cell clumping[1]. In contrast, the use of TRITON™ X-100 results in significant cell clumping that requires additional mechanical pipetting steps, introducing variability and slowing down automated batch processing [1].

Evidence DimensionHost cell dispersion during lysis
Target Compound Data0.5% (v/v) achieves uniform lysis without cell clumping
Comparator Or BaselineTRITON™ X-100 induces severe host cell clumping
Quantified DifferenceElimination of secondary mechanical disruption steps
ConditionsLysis of HeLa and RAW264.7 cells for turbidimetric bacterial quantification

Removes manual pipetting bottlenecks in automated, high-throughput screening workflows, directly lowering assay variability and processing time.

Elimination of Cold-Chain and Hygroscopic Handling

Scaling up membrane protein extraction requires reagents that are easy to handle and store. ELUGENT is supplied as a 50% pre-dissolved aqueous solution that is freeze-tolerant and stable at ambient temperatures . This provides a massive logistical advantage over n-octyl-β-D-glucopyranoside (OG), which is a hygroscopic solid requiring desiccated storage, and TRITON™ X-100 solutions, which typically require 2–8°C cold-chain maintenance to prevent phase separation or degradation .

Evidence DimensionStorage requirements and physical handling
Target Compound DataFreeze-tolerant, ambient-stable 50% liquid
Comparator Or BaselineOG requires desiccation (hygroscopic solid); TRITON™ X-100 requires 2–8°C storage
Quantified DifferenceComplete removal of cold-chain and desiccation requirements
ConditionsBulk reagent storage and preparation for large-scale solubilization

Drastically reduces storage costs and preparation time for core facilities and industrial bioprocessing units scaling up protein production.

Preparative-Scale Membrane Protein Production

The correct choice for core facilities and structural biology labs scaling up the extraction of membrane proteins where high-purity n-octyl-β-D-glucopyranoside (OG) introduces prohibitive cost and handling barriers .

UV-Monitored Chromatographic Purification

The preferred non-ionic detergent for workflows relying on real-time A280 UV monitoring during size-exclusion or affinity chromatography, as its lack of aromatic rings eliminates the severe background interference seen with TRITON™ X-100.

Functional Proteoliposome Reconstitution

Highly recommended for in vitro functional assays requiring the reconstitution of bacterial outer membrane proteins into lipid vesicles, as it preserves translocation machinery activity better than DDM or OG [1].

High-Throughput Automated Cell Lysis

Selected for automated infection assays (e.g., Virtual Colony Counts) where uniform lysis of mammalian host cells without clumping is required to prevent mechanical pipetting bottlenecks [2].

Dates

Last modified: 08-15-2023

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